molecular formula C18H23NO2 B4756643 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide

3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide

Cat. No. B4756643
M. Wt: 285.4 g/mol
InChI Key: GWKWSBFLPCYTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and function. TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. By blocking BTK, 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide has been shown to induce apoptosis in B-cell malignancies and inhibit the production of autoantibodies in autoimmune diseases. It also reduces the levels of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammatory responses. 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, making it a suitable candidate for oral administration.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable safety profile, with no significant adverse effects reported in clinical trials. However, 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide has limitations in terms of its potency and efficacy, which may require higher doses or combination therapies for optimal therapeutic outcomes.

Future Directions

There are several future directions for the development of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide and related compounds. One potential direction is the optimization of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide’s pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce the required dosage. Another direction is the investigation of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide’s potential for combination therapies with other targeted agents or immunotherapies. Additionally, the identification of predictive biomarkers for 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide’s efficacy and toxicity may enable personalized treatment approaches for patients with B-cell malignancies and autoimmune diseases.
Conclusion:
3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide is a promising small molecule inhibitor that selectively targets BTK and has potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, highlighting its potential as a novel therapeutic agent. Further research and development are needed to fully realize the potential of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide and related compounds in clinical practice.

Scientific Research Applications

3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.

properties

IUPAC Name

3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-18(2,3)15-9-6-14(7-10-15)8-11-17(20)19-13-16-5-4-12-21-16/h4-7,9-10,12H,8,11,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKWSBFLPCYTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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